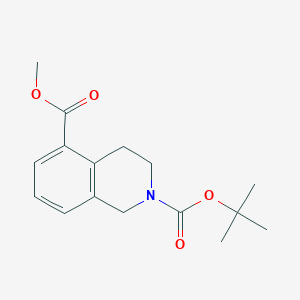![molecular formula C13H19N3O2 B8188476 (5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8188476.png)
(5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester is a chemical compound belonging to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester typically involves multi-step processes. One common method includes the reaction of 1-methylpiperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a thiopyrano compound. This intermediate is then reacted with morpholine to yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
2,7-Naphthyridine: Exhibits a range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
(5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester is unique due to its specific structural features and the presence of the carbamic acid tert-butyl ester group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydro-2,7-naphthyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-11-6-9-4-5-14-7-10(9)8-15-11/h6,8,14H,4-5,7H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMQZUQABJSDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2CNCCC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride](/img/structure/B8188458.png)


![1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188481.png)
![1-(6-chloro-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188496.png)
